molecular formula C19H24N4O2 B2868830 N-(1-benzylpiperidin-4-yl)-6-ethoxypyrimidine-4-carboxamide CAS No. 2034363-77-2

N-(1-benzylpiperidin-4-yl)-6-ethoxypyrimidine-4-carboxamide

Cat. No.: B2868830
CAS No.: 2034363-77-2
M. Wt: 340.427
InChI Key: SXXBOSFLCOMGEK-UHFFFAOYSA-N
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Description

“N-(1-benzylpiperidin-4-yl)-6-ethoxypyrimidine-4-carboxamide” is a complex organic compound. It contains a benzylpiperidine moiety, which is a common structural fragment in various pharmaceuticals . The compound also includes a pyrimidine ring, which is a basic structure in many biological compounds, and an ethoxy group, which is a common substituent in organic chemistry .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzylpiperidine and pyrimidine rings, as well as the ethoxy and carboxamide groups, would all contribute to the overall structure. Single-crystal X-ray diffraction is a common method used to determine the crystal structure of a compound .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and the reagents present. The benzylpiperidine and pyrimidine rings might undergo substitution or addition reactions, while the ethoxy and carboxamide groups could be involved in condensation or hydrolysis reactions .

Scientific Research Applications

PARP Inhibition for Cancer Therapy

One notable application of compounds structurally related to N-(1-benzylpiperidin-4-yl)-6-ethoxypyrimidine-4-carboxamide is in the development of poly(ADP-ribose) polymerase (PARP) inhibitors, which have shown excellent potency in enzyme and cellular assays. These inhibitors, including phenylpiperidine-substituted benzimidazole carboxamide derivatives, display significant oral bioavailability, ability to cross the blood-brain barrier, and effective distribution into tumor tissues. Their efficacy in vivo was demonstrated in cancer models, suggesting potential for cancer therapy (Penning et al., 2010).

HIV Integrase Inhibition

Another application area is the development of HIV integrase inhibitors. Studies on N-benzyl-5,6-dihydroxypyrimidine-4-carboxamides have shown potent inhibition of HIV-integrase-catalyzed strand transfer process, presenting a class of compounds with significant potential as antiviral agents. These compounds have shown favorable pharmacokinetic properties in preclinical species and highlight the potential for clinical use in the treatment of AIDS (Pace et al., 2007).

Alzheimer's Disease Therapy

Compounds derived from benzylpiperidin-pyrimidin-amines, including those related to the queried chemical structure, have been explored for their multifunctional potential in Alzheimer's disease (AD) treatment. These compounds have been screened for anti-cholinesterase, anti-Aβ-aggregation, and anti-β-secretase activities. The efforts aim at identifying multifunctional agents capable of targeting multiple pathological routes in AD, indicating a promising approach for developing novel AD therapeutics (Mohamed et al., 2012).

Neuroleptic Activity

Additionally, the synthesis and evaluation of benzamides, specifically those similar to this compound, have demonstrated potential neuroleptic activity. Studies have shown that certain compounds exhibit potent inhibitory effects on stereotyped behavior in animal models, suggesting their utility as potent drugs for psychosis treatment with minimal side effects (Iwanami et al., 1981).

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. It’s important to handle all chemicals with appropriate safety precautions, and to consult the relevant safety data sheets .

Properties

IUPAC Name

N-(1-benzylpiperidin-4-yl)-6-ethoxypyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O2/c1-2-25-18-12-17(20-14-21-18)19(24)22-16-8-10-23(11-9-16)13-15-6-4-3-5-7-15/h3-7,12,14,16H,2,8-11,13H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXXBOSFLCOMGEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=NC(=C1)C(=O)NC2CCN(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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